

Application Notes and Protocols for the Mass Spectrometric Characterization of Sanggenon G

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Compound of Interest

Compound Name: Sanggenon G

Cat. No.: B15582499

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For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the characterization of **Sanggenon G** using mass spectrometry. The protocols outlined below are based on established methodologies for the analysis of complex flavonoids and related compounds.

Introduction

Sanggenon G is a complex prenylated flavonoid, specifically a Diels-Alder type adduct, isolated from the root bark of *Morus alba* L.^[1] Its intricate structure, a combination of a flavanone and a chalcone moiety, presents a unique challenge and opportunity for detailed structural elucidation by mass spectrometry. Understanding its mass spectrometric behavior is crucial for its identification in complex mixtures, for metabolic studies, and for quality control in drug development.

Molecular Information:

Property	Value
Molecular Formula	C ₄₀ H ₃₈ O ₁₁
Exact Mass	694.24141202 Da ^{[2][3]}
PubChem CID	42608053 ^{[2][3]}

Experimental Protocols

Liquid Chromatography-Mass Spectrometry (LC-MS) for Sanggenon G Analysis

This protocol is designed for the qualitative and quantitative analysis of **Sanggenon G** in plant extracts or other biological matrices.

Instrumentation:

- High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system
- Mass spectrometer equipped with an electrospray ionization (ESI) source (e.g., Q-TOF, Orbitrap, or Triple Quadrupole)

Materials:

- LC Column: Reversed-phase C18 column (e.g., 2.1 mm x 100 mm, 1.7 μ m particle size)
- Mobile Phase A: Water with 0.1% formic acid
- Mobile Phase B: Acetonitrile with 0.1% formic acid
- Sample Solvent: Methanol or a mixture of methanol and water
- **Sanggenon G** standard (if available)

Procedure:

- Sample Preparation:
 - For plant extracts, perform a suitable extraction method (e.g., maceration or sonication with methanol or ethanol).
 - Filter the extract through a 0.22 μ m syringe filter before injection.

- For quantitative analysis, prepare a calibration curve using a **Sanggenon G** standard of known concentrations.
- LC Method:
 - Flow Rate: 0.3 mL/min
 - Column Temperature: 30 °C
 - Injection Volume: 5 µL
 - Gradient Elution:

Time (min)	% Mobile Phase B
0.0	10
20.0	90
25.0	90
25.1	10

| 30.0 | 10 |

- MS Method:
 - Ionization Mode: Electrospray Ionization (ESI), positive and negative modes
 - Scan Range:m/z 100 - 1000
 - Capillary Voltage: 3.5 kV
 - Source Temperature: 120 °C
 - Desolvation Gas (N2) Flow: 600 L/hr
 - Desolvation Temperature: 350 °C

- Data Acquisition: Full scan MS and data-dependent MS/MS (dd-MS2) or targeted MS/MS. For dd-MS2, select the top 3-5 most intense ions for fragmentation.

Tandem Mass Spectrometry (MS/MS) for Structural Elucidation

This protocol focuses on obtaining detailed structural information through fragmentation analysis.

Procedure:

- Precursor Ion Selection: In positive ion mode, the precursor ion will be the protonated molecule $[M+H]^+$ at m/z 695.2493. In negative ion mode, the precursor will be the deprotonated molecule $[M-H]^-$ at m/z 693.2335.
- Collision Energy: Apply a range of collision energies (e.g., 10-40 eV) to induce fragmentation. This will help in observing a wide range of fragment ions, from simple losses to more complex cleavages.
- Data Analysis: Analyze the resulting MS/MS spectrum to identify characteristic fragment ions and neutral losses.

Data Presentation

Quantitative Analysis of Sanggenon G

The following table is a template for presenting quantitative data for **Sanggenon G** from different samples. This should be populated with experimental data obtained using the LC-MS protocol described above.

Sample ID	Sanggenon G Concentration (µg/mL)	Standard Deviation	% RSD
Sample 1			
Sample 2			
Sample 3			
Control			

Proposed Fragmentation Pathway of Sanggenon G

Due to the absence of publicly available experimental MS/MS data for **Sanggenon G**, the following is a proposed fragmentation pathway based on the known fragmentation patterns of its constituent parts: a flavanone and a chalcone, linked through a Diels-Alder reaction. The primary fragmentation is expected to be a retro-Diels-Alder (rDA) reaction, which is characteristic of such adducts.

Key Fragmentation Reactions:

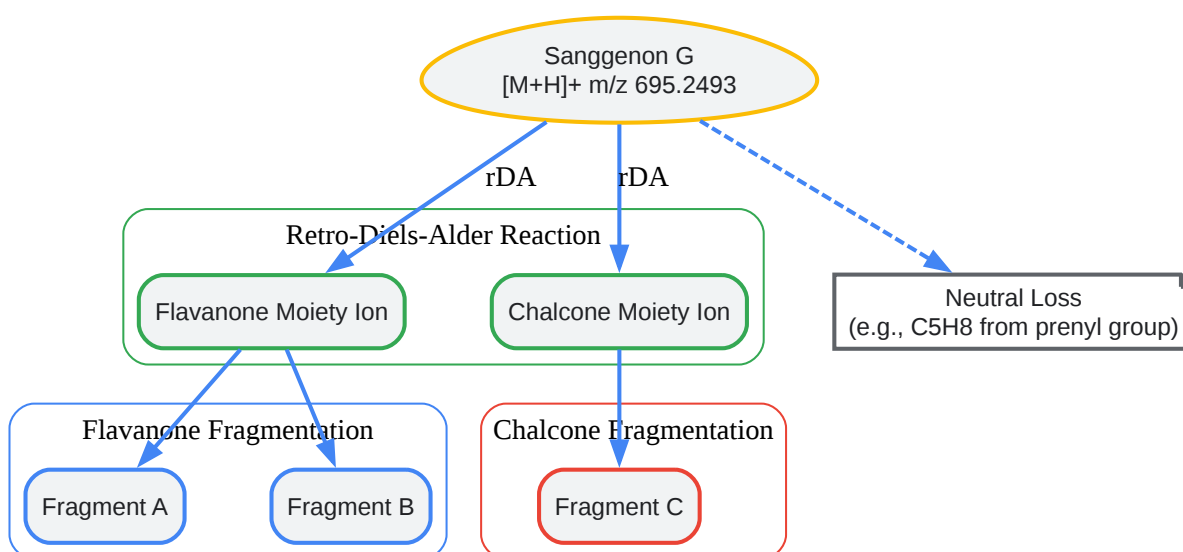
- **Retro-Diels-Alder (rDA) Reaction:** This is the most likely initial fragmentation step, leading to the cleavage of the cyclohexene ring formed by the Diels-Alder reaction. This would result in the separation of the original flavanone and chalcone moieties.
- **Fragmentation of the Flavanone Moiety:** The resulting flavanone fragment would likely undergo further fragmentation, including cleavage of the C-ring, leading to characteristic product ions.
- **Fragmentation of the Chalcone Moiety:** The chalcone fragment would also fragment, likely through cleavage of the α,β -unsaturated ketone system.
- **Loss of Prenyl Group:** The prenyl side chain can be lost as a neutral molecule (C₅H₈).

Visualizations



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Caption: Experimental workflow for the LC-MS analysis of **Sanggenon G**.



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Caption: Proposed fragmentation pathway of **Sanggenon G** via retro-Diels-Alder reaction.

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References

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